Home > Products > Screening Compounds P96628 > Fmoc-Val-Cit-PAB-Duocarmycin TM
Fmoc-Val-Cit-PAB-Duocarmycin TM -

Fmoc-Val-Cit-PAB-Duocarmycin TM

Catalog Number: EVT-10950361
CAS Number:
Molecular Formula: C58H60ClN7O10
Molecular Weight: 1050.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fmoc-Val-Cit-PAB-Duocarmycin TM is a specialized compound utilized in the development of antibody-drug conjugates (ADCs). It combines a cleavable peptide linker, Fmoc-Val-Cit-PAB, with a potent cytotoxic agent, Duocarmycin, which is known for its ability to interfere with DNA replication. The integration of these components aims to enhance the therapeutic efficacy of cancer treatments by selectively delivering cytotoxic agents to tumor cells while minimizing systemic toxicity.

Source and Classification

This compound is classified as a drug-linker conjugate, specifically designed for use in ADCs. It leverages the properties of the Val-Cit dipeptide, which is recognized for its stability in circulation and selective cleavage in the tumor microenvironment due to protease activity. The Duocarmycin component is derived from natural products and has been modified for improved potency and selectivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fmoc-Val-Cit-PAB-Duocarmycin involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available Fmoc-Val-OSu, which is reacted under controlled conditions.
  2. Coupling Reaction: The coupling of Fmoc-Val-OSu with para-aminobenzyl alcohol is performed using coupling agents such as HATU, which improves yield and reduces epimerization compared to previous methods that utilized EEDQ. This step typically yields the desired product in high purity (85-95%) as a single diastereomer .
  3. Deprotection Steps: Subsequent deprotection of the Fmoc group is carried out using triethylamine in DMF, yielding the free amine form of the linker.
  4. Conjugation with Duocarmycin: Finally, the linker is conjugated with Duocarmycin through an appropriate activation method, facilitating the formation of the final drug-linker conjugate.

The entire process emphasizes high yield, reproducibility, and avoidance of unwanted diastereomeric mixtures, making it suitable for large-scale production.

Molecular Structure Analysis

Structure and Data

The molecular structure of Fmoc-Val-Cit-PAB-Duocarmycin TM features:

  • Fmoc (9-fluorenylmethoxycarbonyl): A protective group that stabilizes the amino acid during synthesis.
  • Valine and Citrulline residues: These amino acids form the core of the cleavable peptide linker.
  • Para-aminobenzyl moiety: This component facilitates conjugation with cytotoxic agents.
  • Duocarmycin core: Characterized by its bicyclic structure that intercalates into DNA.

The molecular formula can be represented as C73H104N10O14C_{73}H_{104}N_{10}O_{14} for the complete conjugate, indicating a complex structure with significant potential for biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in synthesizing Fmoc-Val-Cit-PAB-Duocarmycin include:

  1. Amide Bond Formation: The reaction between Fmoc-Val-OSu and para-aminobenzyl alcohol forms an amide bond, critical for linking the drug to the linker.
  2. Deprotection Reactions: The removal of protective groups (Fmoc and Cbz) typically involves mild acidic or basic conditions.
  3. Conjugation Reaction: The final step involves activating Duocarmycin for reaction with the linker, often using coupling reagents to facilitate this process.

These reactions are meticulously optimized to ensure high yields and purity while minimizing side reactions or degradation products .

Mechanism of Action

Process and Data

The mechanism of action for Fmoc-Val-Cit-PAB-Duocarmycin TM revolves around its ability to selectively deliver Duocarmycin to cancer cells:

  1. Targeting Mechanism: Upon administration, ADCs circulate in the bloodstream until they bind to specific antigens expressed on tumor cells.
  2. Internalization: Following binding, the ADC is internalized by endocytosis.
  3. Cleavage Activation: Inside the cell, proteases cleave the Val-Cit linker, releasing Duocarmycin.
  4. DNA Interaction: Released Duocarmycin then intercalates into DNA, leading to apoptosis in rapidly dividing cancer cells.

This targeted delivery system enhances therapeutic efficacy while reducing off-target effects associated with traditional chemotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of Fmoc-Val-Cit-PAB-Duocarmycin TM include:

  • Appearance: Typically presented as a pale yellow solid after purification.
  • Solubility: Soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide but may have limited solubility in aqueous environments.
  • Stability: Exhibits stability under physiological conditions but is designed to be cleaved under specific intracellular conditions (acidic pH) to release active drug components .
Applications

Scientific Uses

Fmoc-Val-Cit-PAB-Duocarmycin TM has significant applications in:

This compound represents a crucial advancement in targeted cancer therapy, illustrating how chemical synthesis can be harnessed to improve patient outcomes through precision medicine approaches.

Introduction to Antibody-Drug Conjugates (Antibody-Drug Conjugates) and the Role of Fmoc-Valine-Citrulline-Para-Aminobenzylcarbamoyl-Duocarmycin TM

Evolution of Antibody-Drug Conjugate Design: Linker-Payload Conjugates in Targeted Cancer Therapy

The development of Antibody-Drug Conjugates represents a paradigm shift in oncology therapeutics, combining the precision of monoclonal antibodies with the potency of cytotoxic agents. Early Antibody-Drug Conjugate generations faced significant challenges due to heterogeneous conjugation, linker instability, and suboptimal payloads, leading to systemic toxicity and limited efficacy [5] [6]. Modern Antibody-Drug Conjugate design has evolved through three critical advancements:

  • Linker Technology Innovations: Traditional non-cleavable linkers have been superseded by enzyme-cleavable systems such as Valine-Citrulline-Para-Aminobenzylcarbamoyl, which leverages tumor-specific proteases (e.g., cathepsin B) for selective payload release. This evolution is exemplified by Debiopharm’s Multilink™ platform, enabling high Drug-to-Antibody Ratio (~8) while maintaining plasma stability and rapid intracellular payload liberation [5] [6].

  • Payload Enhancements: Duocarmycin-class compounds emerged as superior payloads due to their sub-nanomolar cytotoxicity and DNA minor groove alkylation mechanism, overcoming resistance common with microtubule-targeting agents [2] [4].

  • Conjugation Precision: Site-specific conjugation technologies like Debiopharm’s AbYlink™ enable regio-selective attachment at conserved antibody regions, ensuring homogeneous Drug-to-Antibody Ratio and preserved antigen binding [5] [6].

Table 1: Evolution of Antibody-Drug Conjugate Linker-Payload Technologies

GenerationLinker TypePayloadKey AdvancementsLimitations
FirstHydrazoneCalicheamicinAcid-labile cleavageSystemic payload release
SecondNon-cleavable (e.g., Thioether)MaytansinoidImproved stabilityLimited bystander effect
ThirdEnzyme-cleavable (e.g., Valine-Citrulline-Para-Aminobenzylcarbamoyl)Duocarmycin/Duocarmycin HydroxyBenzamide AzaindoleTumor-specific activation; DNA alkylationCathepsin B heterogeneity

Recent preclinical research demonstrates that third-generation linkers like Valine-Citrulline-Para-Aminobenzylcarbamoyl enhance tumor penetration and reduce hepatic clearance compared to earlier analogs. In xenograft models, Antibody-Drug Conjugates incorporating Valine-Citrulline-Para-Aminobenzylcarbamoyl achieved 80–95% tumor growth inhibition at 1 milligram per kilogram doses, underscoring their potency [4] [6]. Furthermore, polyethylene glycol-integrated variants (e.g., MC-Valine-Citrulline-Para-Aminobenzylcarbamoyl-Polyethylene Glycol2-Duocarmycin Dimethylaminoethyl) improve solubility and plasma half-life (>72 hours), addressing key pharmacokinetic challenges [2].

Structural and Functional Significance of Fluorenylmethoxycarbonyl-Valine-Citrulline-Para-Aminobenzylcarbamoyl-Duocarmycin TM in Antibody-Drug Conjugate Architecture

Fluorenylmethoxycarbonyl-Valine-Citrulline-Para-Aminobenzylcarbamoyl-Duocarmycin TM (molecular formula: C₅₈H₆₀ClN₇O₁₀; molecular weight: 1050.59 grams per mole) is a rationally designed linker-payload conjugate optimized for Antibody-Drug Conjugate synthesis [1] [4]. Its tripartite architecture confers distinct functional advantages:

  • Fluorenylmethoxycarbonyl Group: This N-terminal protecting group enables controlled deprotection under mild base conditions (e.g., piperidine), facilitating sequential conjugation to antibodies via cysteine or lysine residues. The Fluorenylmethoxycarbonyl moiety ensures synthetic stability during manufacturing while preventing premature payload release [1] [8].

  • Valine-Citrulline-Para-Aminobenzylcarbamoyl Linker:

  • Protease Sensitivity: The Citrulline-Para-Aminobenzylcarbamoyl bond is selectively cleaved by cathepsin B, a cysteine protease overexpressed in tumor lysosomes, enabling cancer cell-specific activation [4] [7].
  • Self-Immolative Spacer: Para-Aminobenzylcarbamoyl acts as a self-immolative bridge, releasing Duocarmycin TM following Citrulline cleavage via 1,6-elimination [4].
  • Plasma Stability: The linker exhibits <5% payload release after 7 days in circulation, minimizing off-target toxicity [4].
  • Duocarmycin TM Payload: This potent antitumor antibiotic employs a two-step mechanism:
  • Bioactivation: Undergoes enzymatic reduction to form a reactive cyclopropane intermediate.
  • DNA Alkylation: Binds the N3 position of adenine in DNA’s minor groove, causing helix distortion, replication arrest, and apoptosis [1] [4].

Table 2: Structural Components and Functional Roles of Fluorenylmethoxycarbonyl-Valine-Citrulline-Para-Aminobenzylcarbamoyl-Duocarmycin TM

ComponentChemical StructureFunctionBiological Mechanism
FluorenylmethoxycarbonylC₂₄H₁₉O₂Synthetic handleAntibody conjugation control; Prevents premature hydrolysis
Valine-CitrullineC₁₁H₂₁N₃O₄Protease substrateCathepsin B cleavage at Citrulline-Para-Aminobenzylcarbamoyl bond
Para-AminobenzylcarbamoylC₇H₇N₂OSelf-immolative spacerPost-cleavage 1,6-elimination to release Duocarmycin TM
Duocarmycin TMC₂₅H₂₆ClN₃O₈Cytotoxic payloadDNA minor groove alkylation; IC₅₀ < 0.1 nanomolar

Research findings highlight Fluorenylmethoxycarbonyl-Valine-Citrulline-Para-Aminobenzylcarbamoyl-Duocarmycin TM’s functional efficacy:

  • Preclinical Efficacy: In breast and colorectal xenografts, Antibody-Drug Conjugates incorporating this conjugate achieved >80% tumor regression at 1 milligram per kilogram doses, with complete responses observed in 40% of subjects when combined with anti-programmed cell death protein 1 inhibitors [4].
  • Synergistic Potential: The payload’s DNA-damaging mechanism synergizes with DNA repair inhibitors (e.g., poly(ADP-ribose) polymerase inhibitors), enhancing immunogenic cell death [4] [6].
  • Biophysical Properties: Aqueous solubility (≥10 millimolar in dimethyl sulfoxide) and stability (−80°C for 6 months) facilitate Antibody-Drug Conjugate manufacturing [1] [4].

Future developments focus on linker-payload optimization, including next-generation Duocarmycin analogs with reduced off-target alkylation and Valine-Citrulline-Para-Aminobenzylcarbamoyl variants incorporating polyethylene glycol spacers to enhance tumor penetration [4] [6].

Properties

Product Name

Fmoc-Val-Cit-PAB-Duocarmycin TM

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[(1S)-1-(chloromethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2-dihydrobenzo[e]indol-5-yl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C58H60ClN7O10

Molecular Weight

1050.6 g/mol

InChI

InChI=1S/C58H60ClN7O10/c1-32(2)50(65-58(71)76-31-43-39-15-8-6-13-37(39)38-14-7-9-16-40(38)43)55(68)64-44(19-12-24-61-57(60)70)54(67)62-36-22-20-33(21-23-36)30-75-47-27-46-49(42-18-11-10-17-41(42)47)35(28-59)29-66(46)56(69)45-25-34-26-48(72-3)52(73-4)53(74-5)51(34)63-45/h6-11,13-18,20-23,25-27,32,35,43-44,50,63H,12,19,24,28-31H2,1-5H3,(H,62,67)(H,64,68)(H,65,71)(H3,60,61,70)/t35-,44+,50+/m1/s1

InChI Key

BCKGVSZLCXRPLX-UQSSJIKVSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC2=CC3=C(C(CN3C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C6=CC=CC=C62)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC2=CC3=C([C@@H](CN3C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C6=CC=CC=C62)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.